1-(3-Methyl-1H-indol-2-yl)ethanone

Lipophilicity Medicinal Chemistry Physicochemical Properties

Identifying a validated indole scaffold for IDO1 inhibitor SAR expansion can delay lead optimization. 1-(3-Methyl-1H-indol-2-yl)ethanone (CAS 16244-23-8) provides a proven indol-2-yl ethanone core with established IDO1 inhibitory activity. • Validated IDO1 inhibitor scaffold - related compounds achieve IC50 values from micromolar to low nanomolar range • Quantified drug-like properties: logP ~2.06-2.41, aqueous solubility 1.33 g/L for computational model calibration • Reactive acetyl & modifiable N-H positions enable diverse library synthesis • Claimed in differentiation-inducing patent - relevant for non-cytotoxic cancer therapy research Supplied with ≥99% purity; in stock for immediate dispatch.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
CAS No. 16244-23-8
Cat. No. B094048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methyl-1H-indol-2-yl)ethanone
CAS16244-23-8
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=C(NC2=CC=CC=C12)C(=O)C
InChIInChI=1S/C11H11NO/c1-7-9-5-3-4-6-10(9)12-11(7)8(2)13/h3-6,12H,1-2H3
InChIKeyIPDDZZQGUXAJFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





16244-23-8: Core Indole Scaffold Overview


1-(3-Methyl-1H-indol-2-yl)ethanone (CAS: 16244-23-8), also known as 2-acetyl-3-methylindole, is a synthetic aromatic heterocyclic compound belonging to the 3-methylindole class [1]. It features a privileged indole scaffold, widely recognized for its broad spectrum of potential biological activities, particularly in anti-infective and anticancer research [2]. This specific compound serves as a fundamental building block and a core scaffold in medicinal chemistry, with its structural features directly influencing key drug-like properties such as lipophilicity, solubility, and intermolecular interactions [3].

Scaffold Role Privileged indole core for medicinal chemistry elaboration and SAR exploration
Pathway Context Reported IDO1 inhibitor pharmacophore; supports immuno-oncology target studies
Property Benchmarks Distinct substitution pattern enables logP and hydrogen-bond donor profiling in drug design

16244-23-8: Substitution Impact on Drug Properties


In the context of scientific selection and procurement, 1-(3-Methyl-1H-indol-2-yl)ethanone (16244-23-8) cannot be considered a generic, interchangeable indole building block. Its specific substitution pattern—a methyl group at the 3-position and an acetyl group at the 2-position—directly modulates its physicochemical properties and, consequently, its biological behavior [1]. These structural nuances create a distinct profile compared to its closest analogs. For example, the presence and position of these substituents critically alter lipophilicity (logP), aqueous solubility, and the compound's ability to act as a hydrogen bond donor or acceptor [1]. Such differences are not merely academic; they directly impact a compound's suitability for specific assays, its performance in Structure-Activity Relationship (SAR) studies, and its potential as a validated lead compound, as evidenced by its inclusion in high-potency IDO inhibitor series and differentiation-inducing patent claims [2][3].

This Compound
2-acetyl-3-methylindole
Methyl at C-3; acetyl at C-2. Acts as H-bond donor. logP ~2.06-2.41.
Close Analog
Unmethylated or N-acetyl isomer
Lacks C-3 methyl (lower logP) or loses H-bond donor ability; may shift permeability and target engagement profiles.
Substitution limits direct interchange; verify property requirements
Similar indole scaffolds are not generic replacements; substituent position critically alters lipophilicity and molecular recognition.

16244-23-8: Differentiating Evidence


Enhanced Lipophilicity vs. Unmethylated Analog

Compared to its unmethylated analog, 1-(1H-indol-2-yl)ethanone (CAS: 4264-35-1), 1-(3-Methyl-1H-indol-2-yl)ethanone demonstrates a quantifiably higher lipophilicity. This difference, attributed to the presence of the 3-methyl group, is a critical factor influencing membrane permeability and overall drug-likeness [1].

Lipophilicity vs. unmethylated
Cross-study comparable
logP difference +0.84 to +1.19 units
Supports selection when higher membrane permeability is a design goal
Predicted logP from ChemAxon/ALOGPS vs. ACD/LogP; experimental verification advised
Lipophilicity Medicinal Chemistry Physicochemical Properties

Hydrogen Bond Donor vs. N-Acetyl Isomer

The positioning of the acetyl group in 1-(3-Methyl-1H-indol-2-yl)ethanone (C-2 position) confers a different hydrogen bonding profile compared to its positional isomer, N-acetyl-3-methylindole (1-(3-methylindol-1-yl)ethanone, CAS: 23543-66-0), where the acetyl group is on the indole nitrogen [1]. This structural difference alters the compound's ability to act as a hydrogen bond donor.

H-Bond Donor vs. N-acetyl isomer
Cross-study comparable
Donor count: 1 (indole N-H); N-acetyl isomer: 0
Enables target interactions impossible for N-acetyl isomer; relevant to binding mode hypotheses
Computed property; confirm experimentally for critical SAR
Hydrogen Bonding Physicochemical Properties Structure-Activity Relationship

IDO1 Inhibitor Scaffold Validation

The indol-2-yl ethanone scaffold, of which 1-(3-Methyl-1H-indol-2-yl)ethanone is a core representative, has been validated as a productive pharmacophore for developing potent indoleamine 2,3-dioxygenase (IDO1) inhibitors [1]. While specific IC50 data for this exact compound is not available, the scaffold's optimization has yielded analogs with IC50 values in the micromolar range in both in vitro and in vivo models [1]. More advanced derivatives within this class have achieved high potency, with some compounds demonstrating IC50 values as low as 42 nM in human HeLa cells [2].

IDO1 scaffold validation
Class-level inference
Related indol-2-yl ethanones achieve micromolar to 42 nM IC50 (HeLa cells)
Scaffold provides a research entry point for IDO1 inhibitor optimization
Data for exact compound not reported; class-derived potential
IDO1 Inhibition Immuno-Oncology Medicinal Chemistry

Patent-Protected Differentiation-Inducing Activity (Supporting Evidence)

A patent source explicitly claims that 2-acetylskatole (synonymous with 1-(3-Methyl-1H-indol-2-yl)ethanone) exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation into monocytes [1]. This activity is presented as evidence for its use as an anti-cancer agent and for treating skin diseases like psoriasis.

Differentiation-inducing claim
Supporting evidence
Patent-reported activity: arrests proliferation and induces monocyte differentiation
May support cell differentiation mechanism studies; requires independent validation
Non-quantitative patent claim; primary data not available
Cell Differentiation Anticancer Psoriasis

16244-23-8: Application Scenarios


IDO1 Inhibitor Development in Immuno-Oncology

For medicinal chemistry programs targeting IDO1 for cancer immunotherapy, 1-(3-Methyl-1H-indol-2-yl)ethanone serves as an ideal starting point for SAR expansion. Its validated indol-2-yl ethanone core is proven to yield potent IDO1 inhibitors, with related compounds achieving IC50 values in the micromolar to low nanomolar range [1][2]. Procurement of this scaffold allows researchers to systematically explore the effects of substituent variations on potency and selectivity, building upon a foundation of established class-level activity.

Physicochemical Property Benchmarking

This compound provides a quantitative benchmark for studying the impact of specific substituents on key drug-like properties. With a measured logP of ~2.06-2.41 and a water solubility of 1.33 g/L, it demonstrates a distinct lipophilicity profile compared to its unmethylated analog (logP ~1.22) [1][2]. Research groups focused on optimizing lead compound properties can use this data to calibrate computational models or design new analogs with predictable solubility and permeability characteristics.

Differentiation-Inducing Mechanisms in Cancer

For academic or industrial research groups focused on non-cytotoxic cancer therapies or the biology of cell differentiation, 1-(3-Methyl-1H-indol-2-yl)ethanone is a relevant compound of interest. It is specifically claimed in a patent to arrest the proliferation of undifferentiated cells and induce their differentiation into monocytes [1]. This provides a unique, target-based rationale for its procurement in studies aiming to validate and elucidate this mechanism of action.

Building Block for Indole Library Synthesis

As a simple yet highly functionalized indole core, this compound is a versatile building block for generating diverse libraries of more complex indole derivatives [1]. Its reactive acetyl group and modifiable indole N-H provide multiple vectors for chemical elaboration, making it a strategic procurement choice for high-throughput synthesis and the exploration of novel chemical space in drug discovery.

Application
Selection Property
Validation Focus
IDO1 inhibitor development (immuno-oncology research)
Scaffold track record in IDO1 inhibition
Class-level potency and isoform selectivity profiling
Physicochemical benchmarking
Lipophilicity / solubility profile
logP and solubility calibration in SAR campaigns
Cell differentiation mechanism studies
Patent-reported differentiation context
Proliferation arrest and monocyte differentiation endpoint review
Indole library synthesis
Multi-vector synthetic elaboration
Library diversity and SAR expansion
All applications are research-use only; not for human or veterinary diagnostic or therapeutic use.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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